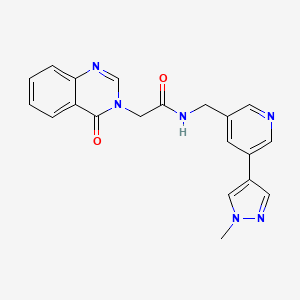
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a quinazolinone ring. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The compound contains several aromatic rings (pyrazole, pyridine, and quinazolinone), which are likely to contribute to its stability and may influence its reactivity. The presence of nitrogen atoms in these rings may also allow the compound to act as a ligand, binding to metal ions or other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of nitrogen in the pyrazole, pyridine, and quinazolinone rings could potentially make the compound a base .科学的研究の応用
Chemical Synthesis and Structural Analysis
The synthesis of complex molecules like N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves intricate chemical processes, including the formation of coordination complexes and heterocyclic derivatives. Research has shown the ability to construct novel Co(II) and Cu(II) coordination complexes through the utilization of pyrazole-acetamide derivatives, highlighting the importance of hydrogen bonding in self-assembly processes and their antioxidant activity (Chkirate et al., 2019). This suggests potential applications in developing new materials with specific chemical properties.
Biological Activity
The molecule's derivatives have been explored for various biological activities. For instance, derivatives such as 1H-pyrazolo[3,4-b]pyridine have been identified as potent acetylcholinesterase inhibitors, offering a multifunctional therapeutic approach against Alzheimer's disease (Umar et al., 2019). These findings underscore the molecule's relevance in medicinal chemistry, particularly in designing drugs to manage neurodegenerative diseases.
Antimicrobial and Antifungal Activities
Compounds incorporating the quinazolinone moiety, akin to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, have been synthesized and screened for their potential antimicrobial and antifungal activities. The synthesis of novel quinazolinone derivatives and their subsequent evaluation against various pathogens highlights the molecule's utility in developing new antimicrobial agents (Patel, Patel, & Barat, 2010). Such studies are crucial for identifying new drug candidates in the fight against drug-resistant microbial strains.
Insecticidal Applications
The synthesis of pyridine derivatives and their evaluation against pests like the cotton leafworm, Spodoptera littoralis, indicate the potential insecticidal properties of molecules related to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (Fadda et al., 2017). These findings open avenues for the development of new agricultural chemicals aimed at pest control, emphasizing the molecule's versatility across different scientific domains.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-25-11-16(10-24-25)15-6-14(7-21-9-15)8-22-19(27)12-26-13-23-18-5-3-2-4-17(18)20(26)28/h2-7,9-11,13H,8,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKWEIGVXSGDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

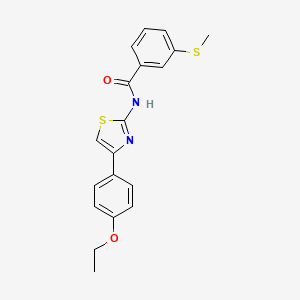
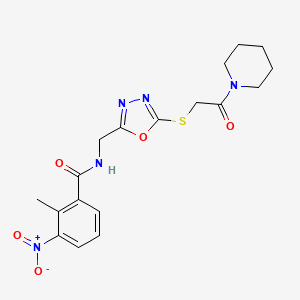
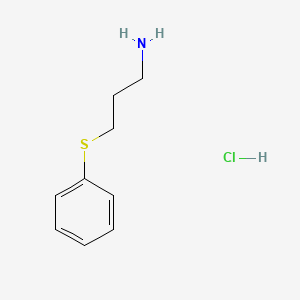

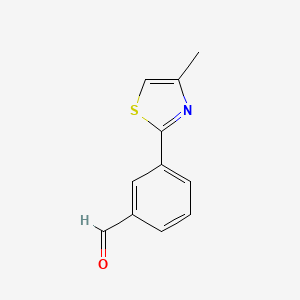

![N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2467823.png)
![1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2467824.png)
![tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2467828.png)
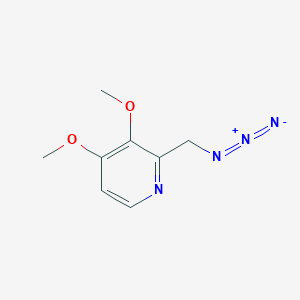
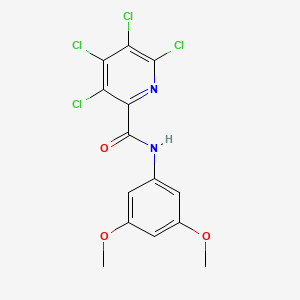
![N-(3-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2467833.png)
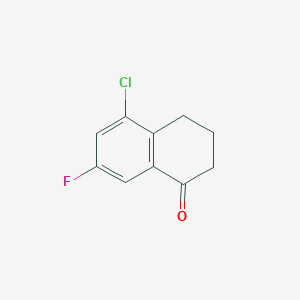
![3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2467837.png)